N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide
Description
N-[4-(4-Aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide (CAS: 99642-27-0) is a benzamide derivative with the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 g/mol . Its structure comprises a 4-chlorobenzamide moiety substituted with an N-methyl group and a 4-(4-aminophenyl)cyclohexyl ring. The cyclohexyl group introduces conformational flexibility, while the aromatic amines and chloro substituents contribute to electronic and steric properties, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-23(20(24)16-2-8-17(21)9-3-16)19-12-6-15(7-13-19)14-4-10-18(22)11-5-14/h2-5,8-11,15,19H,6-7,12-13,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCWNYNENGZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide typically involves the reaction of 4-chloro-N-methylbenzamide with 4-(4-aminophenyl)cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Based on the search results, here's what is known about the compound N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide:
Basic Information
- IUPAC Name: N-((1r,4r)-4-(4-aminophenyl)cyclohexyl)-4-chloro-N-methylbenzamide
- CAS Number: 1797929-58-8
- Molecular Formula: C20H23ClN2O
- Purity: Typically around 95%
Availability
- It has been offered as a product for scientific research . However, this compound is currently listed as discontinued .
Potential Applications
While the search results do not provide specific applications or case studies for this compound, the presence of both a benzamide and an aminophenylcyclohexyl moiety suggests it could be relevant in several areas:
- Pharmaceutical Research: Benzamide derivatives are found in various drugs and bioactive molecules . Amines are also common in pharmaceuticals. Thus, this compound could be a building block or lead compound in drug discovery .
- Factor VIIa Inhibitors: 4-aminomethyl benzamidine derivatives have application as factor VIIa inhibitors .
- Stearoyl-CoA Desaturase (SCD) Inhibitors: Other benzamides have been identified as Stearoyl-CoA desaturase (SCD) inhibitors .
- Other potential applications: Methods for medical therapy and diagnosis exist .
Mechanism of Action
The mechanism of action of N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Aromatic Substitution Patterns
- In contrast, 2-hydroxy substitution () introduces hydrogen-bonding capacity, useful in coordinating metal ions or polar residues .
- Amino Groups: The 4-aminophenylcyclohexyl group in the target compound provides a rigid yet flexible aromatic system, differing from sulfonamide-linked amines () or propanamido side chains (), which may alter solubility and target specificity .
Heterocyclic and Conformational Modifications
- Thiazole vs. Benzamide Cores : The thiazole ring in introduces a planar heterocycle, favoring π-π stacking interactions absent in the target compound’s benzamide structure .
- Cyclohexyl vs. Cycloheptyl : The cyclohexyl group in the target compound offers a smaller ring size compared to cycloheptyl in , reducing steric hindrance and possibly improving metabolic stability .
Biological Activity
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing research findings, presenting data tables, and discussing case studies that highlight its efficacy.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclohexyl group attached to an aniline derivative, specifically 4-aminophenyl, along with chloro and methyl substitutions on the benzamide moiety. This unique structure allows for various interactions with biological targets, which is critical for its pharmacological applications.
This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The presence of the chloro group enables nucleophilic substitution reactions, while the amine group can participate in acylation or alkylation reactions. These characteristics may enhance the compound's efficacy against various biological targets.
Interaction Studies
Preliminary studies suggest that this compound interacts favorably with certain receptor sites, indicating potential therapeutic applications in pain management and inflammatory diseases. The binding affinity and selectivity towards various biological targets are crucial for understanding its mechanism of action .
Case Studies
- Antitumor Activity : In a study involving benzamide derivatives, compounds similar to this compound showed significant antitumor effects in vitro. The derivatives exhibited varying degrees of potency against non-small cell lung cancer (NSCLC) cell lines, with some compounds demonstrating EC50 values less than 1 μM .
- Selectivity for Enzymatic Targets : Research has indicated that compounds within the same class can selectively inhibit certain enzymes involved in metabolic pathways. For instance, modifications to similar benzamide structures have led to selective inhibition of stearoyl-CoA desaturase (SCD), which is implicated in cancer cell proliferation .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound Name | Target | EC50 (μM) | Remarks |
|---|---|---|---|
| This compound | NSCLC Cell Lines | <1 | Significant cytotoxicity observed |
| Benzamide Derivative A | SCD Inhibition | 0.9 | Selective toxicity in sensitive cells |
| Benzamide Derivative B | RET Kinase | <10 | Moderate potency against RET-driven proliferation |
Q & A
Q. Advanced Methodological Considerations
- Yield optimization : Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity. Catalytic systems (e.g., Pd/C for hydrogenation) improve selectivity for the 4-aminophenyl moiety .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography .
How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?
Q. Basic Characterization
- Single-crystal X-ray diffraction : Resolve stereochemistry at the cyclohexyl ring and confirm substituent positions (e.g., para-substituted chlorophenyl group) .
- NMR spectroscopy : Use - and -NMR to verify methyl group attachment and aromatic proton environments .
Q. Advanced Data Interpretation
- DFT calculations : Compare experimental bond lengths/angles (from X-ray data) with computational models to validate electronic effects of the chloro and methyl groups .
- Dynamic NMR : Detect conformational flexibility in the cyclohexyl ring under varying temperatures .
What strategies address contradictory bioactivity data in bacterial proliferation assays for this compound?
Q. Basic Experimental Design
- Target validation : Use enzyme inhibition assays (e.g., acps-pptase activity tests) to confirm direct interactions .
- Dose-response curves : Establish EC₅₀ values across multiple bacterial strains (e.g., E. coli, S. aureus) to assess specificity .
Q. Advanced Conflict Resolution
- Metabolomic profiling : Identify off-target effects using LC-MS/MS to track metabolic pathway disruptions .
- Crystallographic docking : Map the compound’s binding mode to bacterial enzymes (e.g., acps-pptase) and correlate with inhibition kinetics .
How can researchers optimize crystallization conditions for this compound to facilitate structural studies?
Q. Basic Protocol
- Solvent screening : Test mixtures of ethanol/water or DCM/hexane for slow evaporation .
- Temperature gradients : Crystallize at 4°C to reduce nucleation rates and improve crystal size .
Q. Advanced Techniques
- Additive-driven crystallization : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize specific conformations .
- In situ XRD : Monitor crystal growth in real-time using synchrotron radiation to adjust conditions dynamically .
What computational models are suitable for predicting the pharmacokinetic properties of this compound?
Q. Basic Modeling
- Lipinski’s Rule of Five : Assess solubility and permeability using tools like SwissADME .
- Molecular docking : Screen against target enzymes (e.g., bacterial pptases) with AutoDock Vina .
Q. Advanced Simulations
- MD simulations : Simulate membrane penetration using CHARMM force fields to predict blood-brain barrier permeability .
- QSAR studies : Corstruct 3D-QSAR models using CoMFA/CoMSIA to optimize substituents for enhanced bioavailability .
How do structural modifications (e.g., substituent changes) influence the compound’s bioactivity?
Q. Basic SAR Analysis
- Chloro group replacement : Substitute with fluoro or nitro groups to test electronic effects on enzyme binding .
- Cyclohexyl ring stereochemistry : Compare cis/trans isomers for differences in bacterial membrane penetration .
Q. Advanced Mechanistic Insights
- Free-energy perturbation (FEP) : Quantify binding affinity changes via alchemical simulations when modifying the methylbenzamide group .
- Cryo-EM : Visualize compound-enzyme complexes to identify critical hydrogen bonds or steric clashes .
What analytical techniques are critical for detecting degradation products during stability studies?
Q. Basic Stability Testing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
